molecular formula C18H17N5OS B5464397 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide

2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide

Cat. No. B5464397
M. Wt: 351.4 g/mol
InChI Key: LONPNVPRJXQBDY-UHFFFAOYSA-N
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Description

2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide, also known as APPT, is a chemical compound that has been studied for its potential biological and pharmaceutical applications. This compound has been synthesized using various methods and its mechanism of action has been investigated to understand its biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide is not fully understood. However, it has been suggested that 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide may act by inhibiting protein kinase CK2, which is involved in various cellular processes, including cell proliferation and differentiation. 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide may also act by inhibiting the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide has also been shown to inhibit the growth of various fungi and bacteria. In addition, 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide has been shown to inhibit the activity of protein kinase CK2.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide in lab experiments is its potential as a therapeutic agent for cancer, fungal, and bacterial infections. 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide has been shown to have potent anticancer, antifungal, and antibacterial properties. However, one limitation of using 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide in vivo.

Future Directions

There are many future directions for the study of 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide. One direction is to investigate the potential of 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide as a therapeutic agent for cancer, fungal, and bacterial infections. Another direction is to investigate the mechanism of action of 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide in more detail. Further studies are also needed to determine the safety and efficacy of 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide in vivo.

Synthesis Methods

2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide can be synthesized using various methods, including the reaction of 4-allyl-2-pyridinylhydrazine with phenyl isothiocyanate and 2-bromoacetylpyridine. This reaction results in the formation of the triazole ring and the thioether linkage. The final product can be obtained by purifying the crude product using column chromatography.

Scientific Research Applications

2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide has been studied for its potential biological and pharmaceutical applications. It has been investigated for its anticancer, antifungal, and antibacterial properties. 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide has also been studied as a potential inhibitor of protein kinase CK2, which is involved in various cellular processes, including cell proliferation and differentiation.

properties

IUPAC Name

N-phenyl-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5OS/c1-2-12-23-17(15-10-6-7-11-19-15)21-22-18(23)25-13-16(24)20-14-8-4-3-5-9-14/h2-11H,1,12-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONPNVPRJXQBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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